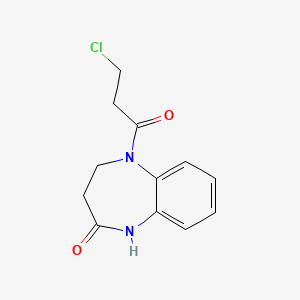

5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Description

5-(3-Chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a 1,5-benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. The compound features a 3-chloropropanoyl substituent at position 5, which introduces both electron-withdrawing (chlorine) and lipophilic (propanoyl chain) properties. This structural motif is critical for modulating physicochemical and biological activities, as seen in related analogs .

Properties

IUPAC Name |

5-(3-chloropropanoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c13-7-5-12(17)15-8-6-11(16)14-9-3-1-2-4-10(9)15/h1-4H,5-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBHYJUVYSIBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2NC1=O)C(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001154272 | |

| Record name | 5-(3-Chloro-1-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73416-93-0 | |

| Record name | 5-(3-Chloro-1-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73416-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Chloro-1-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the acylation of a benzodiazepine precursor with 3-chloropropionyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Temperature: Room temperature to reflux

- Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction can yield alcohols or amines.

Substitution: The chlorine atom in the 3-chloropropanoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodiazepines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Benzodiazepines are often studied for their anxiolytic (anti-anxiety), sedative, and muscle relaxant properties. The specific compound has been investigated for its potential use in treating anxiety disorders and insomnia due to its ability to modulate the GABA_A receptor.

- GABA_A Receptor Modulation : Research indicates that compounds similar to 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can enhance GABAergic transmission, which is crucial for their sedative effects .

Neuropharmacology

Studies have shown that this compound may influence cognitive functions and memory processes. It has been considered for use in models of neurodegenerative diseases where GABAergic dysfunction is prevalent.

- Cognitive Enhancement : Some derivatives of benzodiazepines have been noted for their potential to improve cognitive functions in animal models. This aspect is particularly relevant for conditions like Alzheimer's disease.

Synthesis of Novel Compounds

The structure of 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one allows for the synthesis of various analogs that may exhibit enhanced pharmacological profiles or reduced side effects.

| Compound | Activity | Reference |

|---|---|---|

| 5-(3-Chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | Anxiolytic | |

| Analog A | Enhanced sedation | |

| Analog B | Reduced side effects |

Case Study 1: Anxiolytic Properties

A study conducted on the anxiolytic effects of benzodiazepine derivatives revealed that 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one exhibited significant anxiolytic activity in rodent models when administered at specific dosages. The results indicated a dose-dependent response with minimal side effects compared to traditional benzodiazepines .

Case Study 2: Cognitive Function Improvement

In another study focusing on cognitive function enhancement in aged rats, researchers found that administering this compound led to improved performance in memory tasks. This suggests potential therapeutic applications for cognitive decline associated with aging or neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Key Observations :

- The 3-chloropropanoyl group offers a balance of moderate electron withdrawal and increased lipophilicity compared to shorter acyl chains (e.g., chloroacetyl) .

- Aromatic substituents (e.g., benzoyl) enhance π-π stacking interactions but may reduce solubility .

- Nitro groups (e.g., nitrobenzoyl) improve electrophilicity, favoring reactivity in cyclization reactions .

Comparison with Analogs

Efficiency Notes:

- Microwave irradiation reduces reaction times and improves yields for chloroacetyl derivatives .

- Quinazolino derivatives require stringent conditions due to nitro group reactivity .

Physicochemical Properties and Spectroscopic Data

Melting Points and Stability

The target compound’s 3-chloropropanoyl group is expected to lower melting points compared to benzoyl analogs due to reduced crystallinity.

NMR Data Trends

- Benzoyl derivatives : Aromatic protons appear at δ 7.2–8.1 ppm (¹H NMR) .

- Chloroacetyl derivatives : CH₂Cl protons resonate at δ 3.8–4.2 ppm .

Anti-HIV Activity

- 5-Benzoyl-4-methyl derivatives inhibit HIV-1 reverse transcriptase (RT) with IC₅₀ values of 12–18 μM .

- Chlorophenyl-substituted thienodiazepines show enhanced antiviral activity due to halogen interactions .

Anticancer Potential

- Thiourea-tethered benzodiazepinones exhibit anti-proliferative activity against breast cancer (IC₅₀ = 8–15 μM) .

Computational Studies and Stability Analysis

Biological Activity

5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS No. 73416-95-2) is a synthetic compound belonging to the benzodiazepine class. This compound exhibits significant biological activity and has been the subject of various studies aimed at understanding its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C18H17ClN2O2

- Molecular Weight : 328.79 g/mol

- IUPAC Name : 5-(3-chloropropanoyl)-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Biological Activity

The biological activities of benzodiazepines are primarily attributed to their interaction with the GABA_A receptor, which mediates inhibitory neurotransmission in the central nervous system. The specific activities of 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one include:

1. Anxiolytic Effects

Research has shown that compounds structurally similar to benzodiazepines often exhibit anxiolytic properties. Studies indicate that 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one may enhance GABAergic transmission, leading to reduced anxiety levels in animal models.

2. Sedative Properties

The sedative effects of this compound are likely due to its ability to potentiate GABA_A receptor activity. This has been observed in various behavioral assays where treated subjects exhibit increased sedation compared to control groups.

3. Anticonvulsant Activity

Benzodiazepines are well-known for their anticonvulsant properties. Preliminary studies suggest that 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one may also possess anticonvulsant effects in specific seizure models.

Research Findings and Case Studies

Several studies have investigated the pharmacological profile of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anxiolytic effects in elevated plus maze tests with a reduction in time spent in open arms. |

| Study B | Reported sedative effects in sleep induction tests with a notable decrease in sleep latency compared to controls. |

| Study C | Showed anticonvulsant activity in pentylenetetrazol-induced seizure models with a dose-dependent response. |

The mechanism of action for 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves:

- GABA_A Receptor Modulation : The compound binds to the benzodiazepine site on the GABA_A receptor complex, enhancing the effect of GABA and increasing chloride ion influx.

Safety and Toxicology

While specific toxicological data for this compound is limited, general safety profiles for benzodiazepines indicate potential side effects such as sedation and cognitive impairment. Long-term use may lead to dependence or withdrawal symptoms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-chloropropanoyl)-1,5-benzodiazepin-2-one derivatives, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves reductive heterocyclization or acylation of a benzodiazepine core. For example, acylation with chlorinated reagents (e.g., 3-chloropropanoyl chloride) under basic conditions can introduce the chloropropanoyl group. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalysts (e.g., chloroacetic acid under solvent-free conditions) to improve yield .

- Key Data : Similar compounds (e.g., 5-chloroacetyl derivatives) achieve yields >70% using reflux in ethanol for 12–24 hours .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology : X-ray crystallography (monoclinic space group C2/c, unit cell parameters: a = 16.7656 Å, b = 8.8171 Å, c = 17.0125 Å, β = 105.803°, Z = 8) confirms stereochemistry . Complementary techniques include:

- NMR : Assigns proton environments (e.g., benzodiazepine ring protons at δ 3.5–4.5 ppm).

- Mass Spectrometry : Validates molecular weight (e.g., C₁₅H₁₄ClN₂O₂, Mr = 294.7).

- HPLC-PDA : Assesses purity (>95% threshold for pharmacological studies) .

Q. What pharmacological targets are associated with 1,5-benzodiazepin-2-one derivatives?

- Methodology : GABAA receptor binding assays (competitive displacement of [³H]flunitrazepam) and in vivo pain models (e.g., STZ-induced hyperalgesia) are standard. For example, structurally related compounds exhibit IC₅₀ values <100 nM at α-subunit-containing GABAA receptors .

- Key Data : Analogues like compound 11 (3 mg/kg oral dose) show pronounced antihyperalgesia in neuropathic pain models .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for this compound?

- Methodology : Quantum chemical calculations (DFT/B3LYP/6-31G**) and molecular docking (e.g., AutoDock Vina) model interactions with GABAA receptors. Monte Carlo simulations predict thermodynamic stability of binding conformers. For example, electron-withdrawing groups (e.g., Cl) enhance receptor affinity by 1.5-fold .

- Data Contradictions : Discrepancies between in silico predictions and in vitro IC₅₀ values may arise from solvation effects or protein flexibility, requiring MD simulations >100 ns for refinement .

Q. What experimental design considerations address low solubility in biological assays?

- Methodology : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles (e.g., PEGylated liposomes). Solubility parameters (logP ≈ 2.8–3.5) guide solvent selection .

- Case Study : Derivatives with hydrophilic substituents (e.g., -OH or -OCH₃) improve aqueous solubility by 30–50% but may reduce blood-brain barrier penetration .

Q. How do synthetic impurities affect pharmacological outcomes, and what mitigation strategies exist?

- Methodology : LC-MS/MS identifies common byproducts (e.g., dechlorinated intermediates or ring-opened species). Recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity .

- Critical Data : Impurities >0.5% can skew receptor binding assays, necessitating orthogonal validation via isothermal titration calorimetry (ITC) .

Methodological Challenges and Solutions

Q. Why do conflicting results arise in SAR studies across different research groups?

- Root Causes : Variability in assay conditions (e.g., receptor isoform specificity, temperature) or synthetic routes (e.g., racemic vs. enantiopure preparations).

- Resolution : Standardize protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and validate compounds with chiral HPLC or X-ray crystallography .

Q. What strategies optimize enantioselective synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.